5-bromo-3-(1-pyrrolidinyl)-1H-1,2,4-triazole hydrobromide
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Overview
Description
5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of heterocyclic compounds It features a triazole ring substituted with a bromine atom and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 5-bromo-1H-1,2,4-triazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while oxidation reactions can produce triazole N-oxides.
Scientific Research Applications
5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a tool in biochemical research to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(pyrrolidin-1-YL)-1H-indole
- 5-Nitro-3-(pyrrolidin-1-YL)-1H-indole
- Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
Uniqueness
5-Bromo-3-(pyrrolidin-1-YL)-1H-1,2,4-triazole hydrobromide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
5-bromo-3-pyrrolidin-1-yl-1H-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4.BrH/c7-5-8-6(10-9-5)11-3-1-2-4-11;/h1-4H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJOLSKYUJZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=N2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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